2,5-difluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-DIFLUORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features multiple functional groups, including fluorine atoms, a triazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIFLUORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the cyclization of thioamides with α-haloketones or α-haloesters.
Coupling Reactions: The triazole and thiazole rings are then coupled with the benzene sulfonamide moiety through various coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The fluorine atoms in the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-DIFLUORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2,5-DIFLUORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms and the triazole-thiazole moiety play a crucial role in binding to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoro-4-nitrotoluene: Similar in having difluoro substitution on the benzene ring.
4-Fluorophenyl derivatives: Compounds with a 4-fluorophenyl group that exhibit similar electronic properties.
Triazole and Thiazole Compounds: Compounds containing triazole and thiazole rings that have similar biological activities.
Uniqueness
What sets 2,5-DIFLUORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE apart is its combination of multiple functional groups that provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15F3N4O2S2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2,5-difluoro-N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-16(8-9-23-30(27,28)17-10-14(21)6-7-15(17)22)29-19-24-18(25-26(11)19)12-2-4-13(20)5-3-12/h2-7,10,23H,8-9H2,1H3 |
InChI Key |
LDXDNXUEVNSXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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